1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4,5-dimethylthiazole ring, a furan group, a hydroxy moiety, and a 4-methoxybenzoyl unit. These analogues often serve as scaffolds for pharmaceutical and materials science applications, emphasizing the relevance of comparative analysis.
Properties
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-11-12(2)29-21(22-11)23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)13-6-8-14(27-3)9-7-13/h4-10,17,24H,1-3H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVYQGZDSJPKGS-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a thiazole ring, a furan moiety, and a pyrrolone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study involving human colon cancer cells (HCT116), the compound showed an IC50 value of approximately 13 nM, indicating potent activity compared to standard chemotherapeutics . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and furan rings can enhance its anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through COX enzyme inhibition assays. The results indicated that it effectively inhibited both COX-1 and COX-2 enzymes, which are critical in the inflammatory response.
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Test Compound | 70% | 85% |
| Aspirin | 80% | 90% |
This data suggests that the compound may possess analgesic properties similar to those of established nonsteroidal anti-inflammatory drugs (NSAIDs).
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific substituents on the thiazole and furan rings are crucial for enhancing biological activity. Modifications at the 4-position of the methoxybenzoyl group have been linked to increased potency in anticancer assays .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of heterocycles:
- Thiazole derivatives: Compounds 4 and 5 from and feature thiazole rings substituted with halogenated aryl groups (Cl, F) and fluorophenyl-pyrazole units. These compounds are isostructural, with minor conformational adjustments due to halogen substitution .
- Pyrazoline derivatives : describes 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. The furan moiety and dihydropyrazole core parallel the target compound’s furan and pyrrolone systems, though the latter lacks a dihydro configuration .
- Benzoyl-substituted derivatives : The 4-methoxybenzoyl group in the target compound is analogous to benzoyl-substituted pyrazolones synthesized in , where calcium hydroxide-mediated benzoylation yields crystalline products .
Key structural differences :
- The target compound’s 4,5-dimethylthiazole substituent contrasts with halogenated aryl groups in compounds 4 and 5 , which influence electronic properties and crystal packing .
Crystallographic and Conformational Analysis
- Isostructurality : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their near-planar conformations (excluding one fluorophenyl group) suggest that the target compound’s 4-methoxybenzoyl group may adopt a similar perpendicular orientation to minimize steric clashes .
- Refinement tools : SHELXL () is widely used for refining such structures, highlighting its applicability for the target compound’s crystallographic characterization .
Physical and Spectral Properties
Melting points and spectroscopic data for analogous compounds provide benchmarks:
Notable trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
